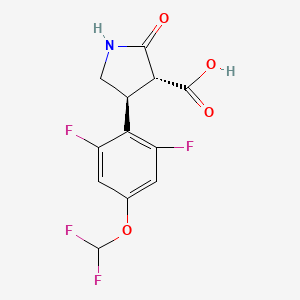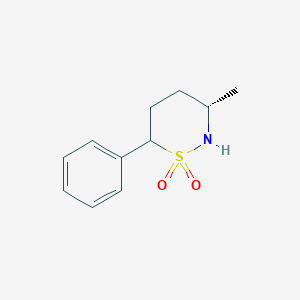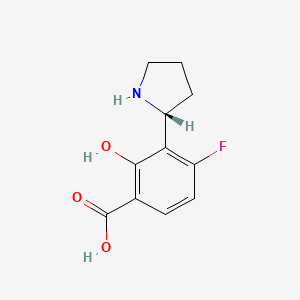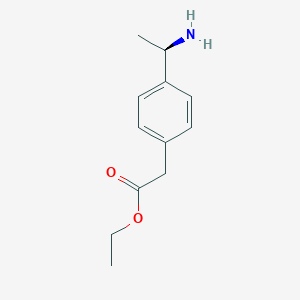
(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” is a chiral compound with the following structural formula:
(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate
It consists of an ethyl ester group attached to a phenyl ring, which in turn bears an aminoethyl substituent. The compound’s chirality arises from the presence of an asymmetric carbon center (the “R” configuration).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate.” One common approach involves the condensation of ®-phenylglycine with ethyl chloroacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Reaction Conditions: The reaction typically takes place in an organic solvent (such as ethanol or methanol) at room temperature or under reflux conditions. Acidic or basic catalysts may be employed to facilitate the esterification process.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often occurs in specialized chemical facilities. Optimization of reaction conditions, purification steps, and yield enhancement are critical for large-scale production.
Chemical Reactions Analysis
Reactions: “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” can undergo various chemical transformations:
Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.
Reduction: Catalytic hydrogenation can reduce the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions may occur at the ester carbon, resulting in the replacement of the ethyl group.
- Hydrolysis: Dilute acid (e.g., HCl) or base (e.g., NaOH)
- Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon)
- Substitution: Nucleophiles (e.g., amines, alkoxides)
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the corresponding alcohol. Substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry:
- “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” serves as a building block in the synthesis of other chiral compounds.
- It participates in asymmetric synthesis, contributing to the development of pharmaceuticals and agrochemicals.
- Researchers study its interactions with biological receptors and enzymes.
- It may have applications in drug design, particularly for targeting specific protein binding sites.
- The compound’s chirality makes it valuable in the production of enantiomerically pure drugs.
- It finds use in the fragrance and flavor industry.
Mechanism of Action
The exact mechanism by which “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
“®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” stands out due to its unique combination of an ethyl ester, phenyl ring, and aminoethyl group. Similar compounds include (but are not limited to):
Methyl ester analog: Replacing the ethyl group with a methyl group.
Different substituents: Variations in the aminoethyl substituent.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7,9H,3,8,13H2,1-2H3/t9-/m1/s1 |
InChI Key |
HZWTZZHDVWDRHA-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CC=C(C=C1)[C@@H](C)N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
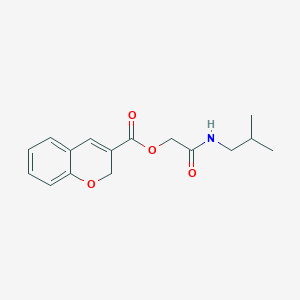

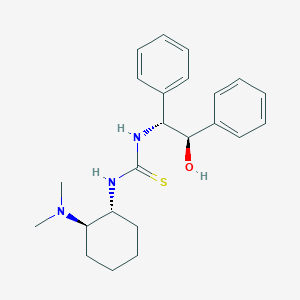
![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
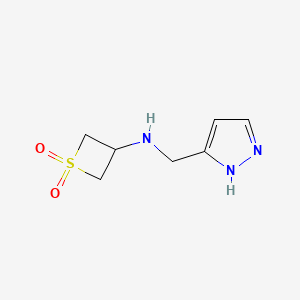
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)


